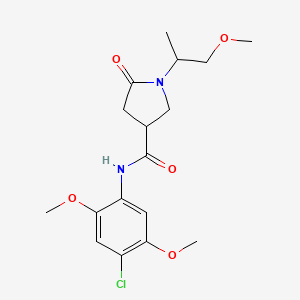![molecular formula C22H22N4O3 B4425830 8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4425830.png)
8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPT-SD, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, studies have suggested that it may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to improve mitochondrial function and increase ATP production in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high potency. This allows for the use of lower concentrations of the compound, reducing potential toxicity issues. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, due to its novel nature, there are currently limited commercial sources of this compound, making it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential clinical applications. Additionally, this compound may have applications in other areas such as cancer treatment and cardiovascular disease. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in neurodegenerative diseases and other areas. Its high potency, stability, and range of biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Applications De Recherche Scientifique
8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1,5-diphenyl-1,2,4-triazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(25-13-11-22(12-14-25)28-15-16-29-22)19-23-20(17-7-3-1-4-8-17)26(24-19)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMJXQMRWLALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=NN(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)
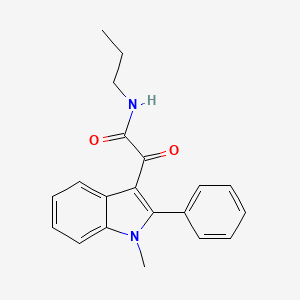
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
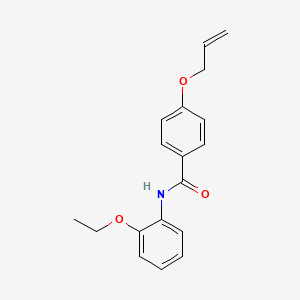
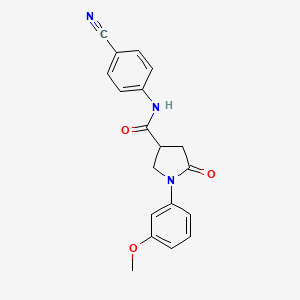

![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B4425819.png)
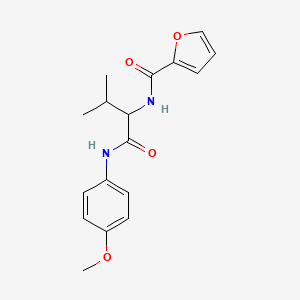
![2-bromo-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4425826.png)
